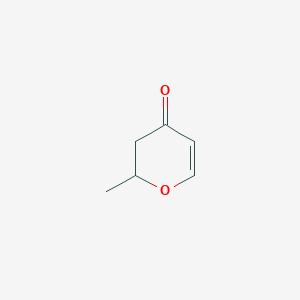
(S)-(-)-1-(1-萘基)乙醇
描述
(S)-(-)-1-(1-Naphthyl)ethanol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(-)-1-(1-Naphthyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1-(1-Naphthyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成中的手性底物
(S)-(-)-1-(1-萘基)乙醇以其在合成各种化合物中的手性底物角色而闻名。例如,它在合成非那汀和二氢喹啉-2-酮衍生物中起着关键作用。一项研究表明,使用白色念珠菌全细胞生物催化将(S)-1-(1-萘基)乙醇立体异构化为其R-异构体,突显了其在合成应用中的多功能性 (Amrutkar, Banoth, & Banerjee, 2013)。
在动力学分辨过程中的作用
该化合物在活性药物中间体(APIs)的动力学分辨中具有重要意义。一项利用脂肪酶催化的微波辐射动力学分辨的研究在这方面取得了有希望的结果,展示了其在手性中间体的高效可扩展合成中的实用性 (Yadav & Devendran, 2012)。
振动光谱研究
使用IR/UV双共振光谱学研究了2-萘基-1-乙醇在各种复合物中的振动性质。这些研究为了解该化合物在不同状态和环境中的分子相互作用和结构特征提供了见解 (Seurre et al., 2004)。
不对称羰基化研究
(S)-(-)-1-(1-萘基)乙醇已被用于研究不对称羰基化,这是有机合成中的重要反应。一项研究表明成功地将(S)-萘普洛克松羧酸甲酯进行不对称羰基化,突显了该化合物在创建对映纯物质中的实用性 (Xie等,1998)。
氢键络合物形成
研究还探讨了涉及(S)-(-)-1-(1-萘基)乙醇的氢键络合物的形成。这些研究对于理解这些络合物的分子相互作用和稳定性至关重要,这对化学和生物化学的各个领域都有影响 (Barbu-Debus et al., 2002)。
作用机制
安全和危害
“(S)-(-)-1-(1-Naphthyl)ethanol” is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .
属性
IUPAC Name |
(1S)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936062 | |
| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-84-8 | |
| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(-)-1-(1-Naphthyl)ethanol stereochemically interesting in the context of enzymatic reactions?
A1: Research shows that (S)-NE exhibits stereospecificity with certain enzymes. Specifically, rat hepatic hydroxysteroid (alcohol) sulfotransferase STa demonstrates stereospecificity for the (R)-enantiomer of 1-(1-Naphthyl)ethanol, acting as a substrate, while the (S)-enantiomer, (S)-NE, functions as a competitive inhibitor. [] This selective interaction highlights the importance of chirality in enzyme-substrate interactions and its potential implications for drug metabolism and activation.
Q2: Can microorganisms be employed to produce enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethanol?
A2: Yes, studies have successfully utilized the fungus Alternaria alternata to produce (S)-NE in high enantiomeric purity (>99% enantiomeric excess). [] This biocatalytic approach leverages the stereoselectivity of microbial enzymes to effectively reduce 1-acetonaphthone to (S)-NE, offering a sustainable alternative to traditional chemical synthesis.
Q3: How does the structure of 1-arylethanols, like (S)-(-)-1-(1-Naphthyl)ethanol, influence their interaction with enzymes like rat hydroxysteroid sulfotransferase STa?
A3: The stereospecificity of STa towards 1-arylethanols is influenced by steric interactions. Research suggests that the presence of the naphthyl group, as in (S)-NE, and its spatial orientation relative to the substituents on the benzylic carbon and the hydrogen in the peri-position on the aromatic ring system are crucial determinants of the enzyme's stereoselectivity. [] These findings underscore the importance of structural considerations in predicting the metabolic fate and activity of compounds.
Q4: Beyond enzymatic interactions, are there other applications for (S)-(-)-1-(1-Naphthyl)ethanol?
A4: (S)-NE serves as a valuable chiral auxiliary in asymmetric synthesis. For instance, it plays a key role in the stereoselective synthesis of (12R)-(-)-12-methyl-9-oxa-14-tetradecanolide, a musk odorant. [] This highlights the utility of (S)-NE in constructing enantiomerically pure compounds with diverse applications.
Q5: Has (S)-(-)-1-(1-Naphthyl)ethanol been used in the development of chiral stationary phases for enantiomeric separation?
A5: Yes, a derivative of (S)-NE, cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), is a known chiral selector used in chromatography. Electrospun CDMPC nanofibers have been incorporated into membrane systems for the chiral resolution of racemic mixtures. These membranes have shown promise in enriching the (S)-enantiomer of 1-(1-Naphthyl)ethanol in the filtrate due to the preferential sorption of the (R)-enantiomer by the CDMPC. [] This application underscores the potential of (S)-NE derivatives in separation science.
Q6: Has the interaction of (S)-(-)-1-(1-Naphthyl)ethanol with cyclodextrin derivatives been investigated?
A6: Yes, studies have explored the inclusion complexation of (S)-NE with modified β-cyclodextrin dimers. These dimers, particularly those with a m-xylylene linker, demonstrate high chiral recognition for aromatic amines and alcohols, including (S)-NE, in cyclohexane. [] This selective binding highlights the potential of cyclodextrin-based systems for enantiomeric separations and chiral recognition.
Q7: Are there alternative methods for synthesizing (S)-(-)-1-(1-Naphthyl)ethanol besides using microorganisms?
A7: While microbial synthesis offers a green chemistry approach, (S)-NE can also be prepared via chemical methods. One approach involves the crystallization of diastereoisomeric esters of aminocarbene chromium complexes with (S)-NE. [] This method allows for the isolation of enantiomerically pure aminocarbene complexes, showcasing the versatility of (S)-NE in synthetic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


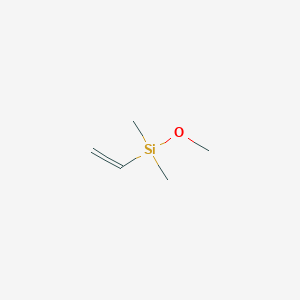
![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)
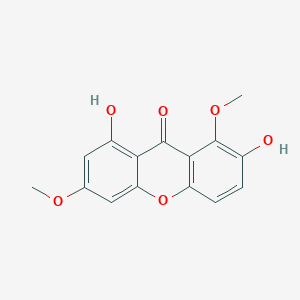

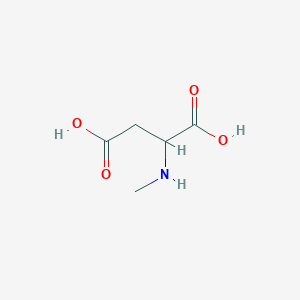

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)


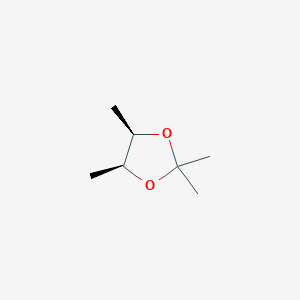
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)

